molecular formula C24H26N4Se2 B12396403 Antifungal agent 43

Antifungal agent 43

Cat. No.: B12396403
M. Wt: 528.4 g/mol
InChI Key: RWVYKGJWKKMOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products

The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.

Scientific Research Applications

Antifungal agent 43 has a wide range of scientific research applications:

Mechanism of Action

Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C24H26N4Se2

Molecular Weight

528.4 g/mol

IUPAC Name

1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole

InChI

InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3

InChI Key

RWVYKGJWKKMOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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